3-(aminomethyl)-N,N-diethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-N,N-diethylpyridin-2-amine is a chemical compound with the molecular formula C10H18N2. It is a derivative of pyridine, featuring an amino group attached to the third carbon of the pyridine ring and two ethyl groups attached to the nitrogen atom of the amino group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: One common method involves the Chichibabin pyridine synthesis, where an aldehyde (such as formaldehyde) reacts with an amine (such as diethylamine) and a ketone (such as acetone) under acidic conditions to form the pyridine ring.
Reductive Amination: Another method is reductive amination, where an appropriate pyridine derivative is reacted with an amine and a reducing agent (such as sodium cyanoborohydride) to introduce the amino group.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-(nitromethyl)-N,N-diethylpyridin-2-amine.
Reduction: The nitro group can be reduced to an amine, yielding the original compound.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated pyridines
Mechanism of Action
Target of Action
Similar compounds such as aminoglycosides and benzoxaboroles have been reported to target bacterial membranes and mycobacterium tuberculosis leucyl-trna synthetase (leurs) respectively . These targets play crucial roles in bacterial growth and survival .
Mode of Action
Aminoglycosides, which are structurally related, bind to bacterial ribosomes, inhibiting protein synthesis and promoting mistranslation . Benzoxaboroles, another related class of compounds, inhibit LeuRS, an enzyme essential for protein synthesis in Mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred from related compounds that it may interfere with protein synthesis and other essential cellular processes .
Pharmacokinetics
The pharmacokinetics of related compounds have been studied .
Result of Action
Based on the mode of action of related compounds, it can be inferred that it may lead to inhibition of protein synthesis, leading to bacterial death .
Action Environment
The synthesis of related compounds has been optimized to avoid the use of expensive and environmentally pollutant reagents and solvents .
Scientific Research Applications
3-(Aminomethyl)-N,N-diethylpyridin-2-amine has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: A simpler pyridine derivative without the diethyl groups.
4-(Aminomethyl)pyridine: A structural isomer with the amino group on the fourth carbon of the pyridine ring.
2-(Aminomethyl)pyridine: Another isomer with the amino group on the second carbon of the pyridine ring.
Uniqueness: 3-(Aminomethyl)-N,N-diethylpyridin-2-amine is unique due to the presence of the diethyl groups, which can influence its chemical reactivity and biological activity compared to its simpler counterparts. These groups can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.
Properties
IUPAC Name |
3-(aminomethyl)-N,N-diethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFAOZBFQTYAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.